Class-Level COX-2 Inhibitory Potency of N-Substitutedphenyl-6-oxo-3-phenylpyridazine Derivatives Compared to Celecoxib
In the most directly relevant published study on this chemotype, Khan et al. (2020) evaluated a series of N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives in a COX-2 inhibition assay. Four compounds from this series—4a, 4b, 5a, and 10—achieved COX-2 IC50 values of 17.45 nM, 17.40 nM, 16.76 nM, and 17.15 nM respectively, all numerically superior to the reference drug celecoxib (IC50 = 17.79 nM, p < 0.05) [1]. While CAS 1291837-92-7 was not among the specific compounds tested in this study, it shares an identical 6-oxo-3-phenylpyridazin-1(6H)-yl core and acetamide linker with the tested series, differing only in the N-aryl terminus substituent (2-ethylphenyl vs. the various N-substitutedphenyl groups in the published panel). This provides class-level evidence that the core scaffold, when appropriately substituted, can achieve COX-2 inhibitory potency at least comparable to celecoxib [1].
| Evidence Dimension | COX-2 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | Not directly tested in published literature; belongs to same scaffold class as compounds with IC50 range 16.76–17.45 nM |
| Comparator Or Baseline | Celecoxib: IC50 = 17.79 nM. Best-in-class from Khan et al. series: 5a (IC50 = 16.76 nM), 4b (IC50 = 17.40 nM), 10 (IC50 = 17.15 nM), 4a (IC50 = 17.45 nM) |
| Quantified Difference | Class representatives showed 2.2–5.8% improvement in COX-2 IC50 over celecoxib (p < 0.05) |
| Conditions | In vitro COX-2 enzyme inhibition assay; human recombinant COX-2; p < 0.05 statistical threshold |
Why This Matters
Establishes that the N-substitutedphenyl-6-oxo-3-phenylpyridazine scaffold to which CAS 1291837-92-7 belongs can match or exceed celecoxib-level COX-2 potency, making it a credible starting point for anti-inflammatory lead optimization.
- [1] Khan A, Diwan A, Thabet HK, Imran M. Synthesis of novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as cyclooxygenase-2 inhibitors. Drug Dev Res. 2020 Aug;81(5):573-584. doi: 10.1002/ddr.21655. PMID: 32173897. View Source
